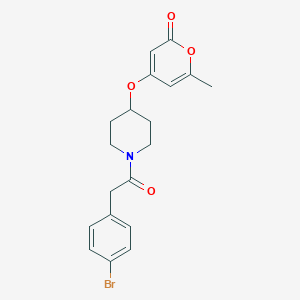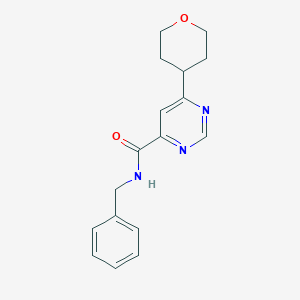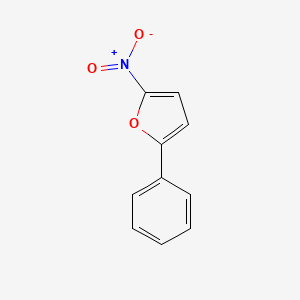
N-(3-acetylphenyl)-7-bromo-1-benzoxepine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(3-acetylphenyl)-7-bromo-1-benzoxepine-4-carboxamide” is a complex organic compound. It contains an acetylphenyl group (a phenyl ring with an acetyl group), a benzoxepine ring (a fused ring structure containing a benzene ring and an oxepine ring), and a carboxamide group (a carbonyl group attached to an amine). The presence of a bromine atom indicates that it might be involved in some kind of electrophilic aromatic substitution reactions .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the benzoxepine ring, the introduction of the bromine atom, and the attachment of the acetylphenyl and carboxamide groups. Without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a fused ring system. The benzoxepine ring system is a seven-membered heterocyclic ring fused to a benzene ring, which could potentially have interesting chemical properties .Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions. The bromine atom could be involved in electrophilic aromatic substitution reactions. The carbonyl group in the carboxamide could be involved in nucleophilic acyl substitution or condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific molecular structure. Factors that could influence its properties include its size, shape, functional groups, and the presence of any chiral centers. It’s difficult to predict these properties without specific experimental data .Scientific Research Applications
Anticancer Activity
The compound has shown promising results in the field of cancer research. It has been found to inhibit VEGFR-2, a type of tyrosine kinase receptor that plays a crucial role in various cellular processes such as cell proliferation, adhesion, division, and angiogenesis . The compound demonstrated potent VEGFR-2 inhibitory activity and induced apoptosis in HepG2 cells .
Anti-proliferative Effects
The compound has significant anti-proliferative effects. It has been found to be cytotoxic against HepG2, with an IC 50 value of 0.76 μM, and MCF-7, with an IC 50 value of 1.08 μM . This suggests that the compound could be effective in inhibiting the growth of these cancer cell lines .
Inhibition of Cell Migration
The compound has been found to inhibit the migration and wound healing ability of HepG2 cells . This could potentially limit the spread of cancer cells, making it a valuable area of study for the development of new anticancer drugs .
Antimicrobial Activity
The compound has demonstrated significant antibacterial activity against S. aureus, E. coli, and P. aeruginosa . This suggests that it could be used in the development of new antibacterial drugs .
Biocatalytic Reduction
The compound has been used in the biocatalytic reduction of 3-acetylphenyl-N-ethyl-N-methylcarbamate to the corresponding secondary alcohol . This process was achieved by whole cells of Lactobacillus reuteri DSM 20016, reaching a 90% yield and up to 98% ee purity .
Synthesis of Other Compounds
The compound has been used in the synthesis of other compounds. For example, N-(3-Acetylphenyl)-2-chloroacetamide 4 and N-(4-acetylphenyl)-2-chloroacetamide 6 were produced by the reaction of p-aminoacetophenone 3 and m-aminoacetophenone 5, respectively with chloroacetylchloride in DMF using NaHCO 3 as a base .
Mechanism of Action
Without specific information about the intended use or biological activity of this compound, it’s difficult to predict its mechanism of action. If this compound is intended to be a drug or a biologically active molecule, its mechanism of action would depend on its specific molecular targets in the body .
Safety and Hazards
Future Directions
The future research directions for this compound would depend on its intended use. If it’s a new compound, initial studies would likely focus on characterizing its physical and chemical properties, and if it’s intended to be a drug, future studies would likely involve testing its biological activity and safety .
properties
IUPAC Name |
N-(3-acetylphenyl)-7-bromo-1-benzoxepine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrNO3/c1-12(22)13-3-2-4-17(11-13)21-19(23)14-7-8-24-18-6-5-16(20)10-15(18)9-14/h2-11H,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQFRAEFWHMNZFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC3=C(C=CC(=C3)Br)OC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-((2-(2,6-dimethylmorpholino)-2-oxoethyl)thio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2817587.png)
![(E)-4-(Dimethylamino)-N-[2-hydroxy-3-(2-oxopyrrolidin-1-yl)propyl]-N-methylbut-2-enamide](/img/structure/B2817589.png)

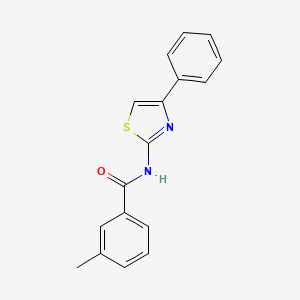
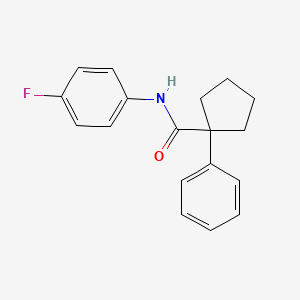
![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2817593.png)

![N-(2-(diethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide hydrochloride](/img/structure/B2817598.png)
![N-[4-({4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-4-methoxybenzamide](/img/structure/B2817599.png)
![3-[(1S,2R)-2-Methylcyclopropyl]propanal](/img/structure/B2817601.png)
